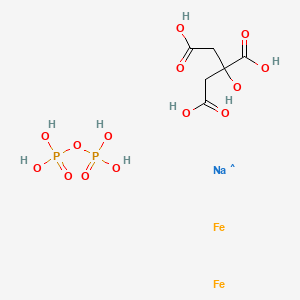
Sulfane;thulium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfane;thulium:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sulfane;thulium involves the reaction of thulium salts with sulfane sulfur sources. One common method is the reaction of thulium chloride with sodium sulfide under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using thulium oxide and hydrogen sulfide. The process requires precise control of temperature and pressure to optimize yield and purity. The resulting compound is then purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions: Sulfane;thulium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thulium oxides and sulfur oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation states of thulium and sulfur.
Substitution: this compound can participate in substitution reactions where sulfur atoms are replaced by other chalcogens or halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine, bromine, and iodine are employed in substitution reactions.
Major Products Formed:
Oxidation: Thulium oxides and sulfur oxides.
Reduction: Lower oxidation states of thulium and elemental sulfur.
Substitution: Thulium halides and various sulfur-containing compounds.
科学的研究の応用
Chemistry: Sulfane;thulium is used as a precursor in the synthesis of complex thulium-containing compounds. Its unique reactivity makes it valuable in studying sulfur chemistry and the behavior of rare earth elements.
Biology: In biological research, this compound is investigated for its potential role in cellular signaling and redox regulation. Sulfane sulfur species are known to modulate enzyme activities and protect against oxidative stress.
Medicine: The compound’s potential therapeutic applications include its use as an antioxidant and anti-inflammatory agent. Research is ongoing to explore its efficacy in treating neurodegenerative diseases and other conditions associated with oxidative stress.
Industry: this compound is utilized in the development of advanced materials, including magnetic and optical devices. Its unique properties make it suitable for applications in electronics, photonics, and catalysis.
作用機序
The mechanism of action of sulfane;thulium involves the interaction of sulfane sulfur with cellular targets. Sulfane sulfur can modify cysteine residues in proteins, leading to the formation of persulfides. These modifications regulate enzyme activities and protect against irreversible oxidation. Thulium’s role in the compound may enhance its stability and reactivity, allowing for more efficient modulation of cellular processes.
類似化合物との比較
Sulfane;lanthanum: Another rare earth sulfane compound with similar reactivity but different magnetic properties.
Sulfane;cerium: Known for its strong antioxidant properties and applications in catalysis.
Sulfane;europium: Used in optical materials and phosphors due to its luminescent properties.
Uniqueness: Sulfane;thulium stands out due to its unique combination of sulfane sulfur’s reactivity and thulium’s magnetic and optical properties. This makes it particularly valuable in applications requiring both chemical reactivity and advanced material properties.
特性
分子式 |
H2STm |
|---|---|
分子量 |
203.02 g/mol |
IUPAC名 |
sulfane;thulium |
InChI |
InChI=1S/H2S.Tm/h1H2; |
InChIキー |
FJILQDHZXLRRBS-UHFFFAOYSA-N |
正規SMILES |
S.[Tm] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B12338466.png)


![2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B12338492.png)
![(1S,8R,10R,15S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B12338493.png)



![(3S,4S,5S,6R)-6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12338530.png)



![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide](/img/structure/B12338547.png)
